molecular formula C20H18N4O3S2 B2921842 N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide CAS No. 478029-14-0

N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide

Cat. No.: B2921842
CAS No.: 478029-14-0
M. Wt: 426.51
InChI Key: RLVVYWRGYFRTKH-UHFFFAOYSA-N
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Description

N'-{[4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide is a heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with dimethyl, pyrrol-1-yl, and benzenesulfonohydrazide groups. Thieno[2,3-b]pyridine derivatives are of significant interest in medicinal chemistry due to their structural similarity to purines and pyrimidines, enabling interactions with biological targets such as kinases and enzymes .

Properties

IUPAC Name

N'-(benzenesulfonyl)-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S2/c1-13-12-14(2)21-20-16(13)17(24-10-6-7-11-24)18(28-20)19(25)22-23-29(26,27)15-8-4-3-5-9-15/h3-12,23H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVVYWRGYFRTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NNS(=O)(=O)C3=CC=CC=C3)N4C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following structural formula:

C20H18N4O2S\text{C}_{20}\text{H}_{18}\text{N}_4\text{O}_2\text{S}
  • Molecular Weight : 362.44812 g/mol
  • CAS Number : Not explicitly provided in the search results but can be referenced through related compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the pyrrole and thieno[2,3-b]pyridine moieties suggests potential interactions with biological systems that could lead to various pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. Research has shown that derivatives of pyrrole can inhibit cell proliferation in cancer cell lines. For instance, a study demonstrated that specific derivatives suppressed cell growth and increased glucose uptake in monoclonal antibody production systems, indicating a potential pathway for targeting cancer metabolism .

Antimicrobial Properties

The thieno[2,3-b]pyridine framework is known for its antimicrobial activities. Compounds containing this structure have shown efficacy against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival.

Study 1: Monoclonal Antibody Production Enhancement

A notable study focused on the effects of similar compounds on monoclonal antibody (mAb) production. The compound was found to suppress cell growth while enhancing glucose uptake and ATP production in CHO cells. This resulted in a significant increase in mAb yield compared to control conditions. The findings suggest that manipulating metabolic pathways can improve the efficiency of bioproduction systems .

Condition mAb Concentration (mg/L) Cell-Specific Productivity (pg/cell/day)
Control7327.1
MPPB Added109811

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that specific structural features of the compound are critical for its biological activity. The presence of the 2,5-dimethylpyrrole moiety was identified as particularly effective in enhancing productivity in cell cultures without compromising cell viability .

Comparison with Similar Compounds

5-Ethoxycarbonyl-6-methyl-3-(1H-pyrrol-1-yl)-4-styrylthieno[2,3-b]pyridine-2-carbohydrazide (Compound 10)

Key Similarities :

  • Shares the thieno[2,3-b]pyridine core with dimethyl and pyrrol-1-yl substituents.
  • Contains a carbohydrazide group (-CONHNH₂), analogous to the sulfonohydrazide (-SO₂NHNH₂) in the target compound.

Key Differences :

  • Functional Group: The carbohydrazide group lacks the sulfonyl (-SO₂-) moiety, reducing its acidity and hydrogen-bond acceptor capacity compared to the sulfonohydrazide.
  • Synthesis: Compound 10 is synthesized via condensation with aromatic aldehydes (e.g., to form acylhydrazones 11a–c), while the target compound likely involves sulfonation or coupling with benzenesulfonohydrazide precursors .

Ethyl N-[4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate (CAS 919107-57-6)

Key Similarities :

  • Identical thieno[2,3-b]pyridine core with dimethyl and pyrrol-1-yl groups.

Key Differences :

  • Functional Group: The carbamate (-OCONH₂) group is less polar than the sulfonohydrazide, likely increasing lipophilicity and membrane permeability.
  • Applications: Carbamates are often used as prodrugs or stabilizing groups, whereas sulfonohydrazides are explored for enzyme inhibition (e.g., carbonic anhydrase) .

Functional Analogues

(2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitriles (11a, 11b)

Key Similarities :

  • Both feature aromatic substituents (e.g., 2,4,6-trimethylbenzylidene in 11a) and nitrile groups (-CN), which enhance π-π stacking and dipole interactions.

Key Differences :

  • Core Structure: Thiazolo-pyrimidine (11a, 11b) vs. thieno-pyridine.
  • Bioactivity: Thiazolo-pyrimidines are reported as kinase inhibitors, whereas thieno-pyridines may target different pathways .

3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (894050-19-2)

Key Similarities :

  • Contains sulfur-based linkages (thioether) and aromatic heterocycles.

Key Differences :

  • Core Structure: Triazolo-pyridazine vs. thieno-pyridine.
  • Applications: Triazolo-pyridazines are explored as anticancer agents, while sulfonohydrazides are more commonly antimicrobial .

Comparative Data Tables

Table 1: Structural and Spectroscopic Comparison

Compound Name / ID Core Structure Functional Group IR (CN stretch, cm⁻¹) Key NMR Shifts (δ, ppm)
Target Compound Thieno[2,3-b]pyridine Benzenesulfonohydrazide ~2210–2220 (expected) Aromatic H: 7.2–8.1 (expected)
Compound 10 Thieno[2,3-b]pyridine Carbohydrazide 2209–2219 =CH: 7.94–8.01
Compound 11a Thiazolo-pyrimidine Nitrile 2219 CH3: 2.24–2.37
CAS 919107-57-6 Thieno[2,3-b]pyridine Carbamate N/A Ethyl OCO: ~1.2–4.3 (expected)

Research Findings and Implications

  • Sulfonohydrazide vs.
  • Thieno-pyridine Core: This scaffold offers rigidity and planar aromaticity, facilitating intercalation with DNA or protein pockets, as seen in related compounds like pyrimido-quinazolines .
  • Synthetic Flexibility : The evidence highlights modular synthesis routes (e.g., condensation, diazotization) for introducing diverse substituents, enabling tailored bioactivity .

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